N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 6th position of the pyridine ring and an ethane-1,2-diamine group makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The compound is often produced in the form of its dihydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure but with the fluorine atom at the 5th position.
N1-(quinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring instead of a pyridine ring
Uniqueness
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c8-6-2-1-3-7(11-6)10-5-4-9/h1-3H,4-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYFBDSJJUBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203303-20-2 |
Source
|
Record name | N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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